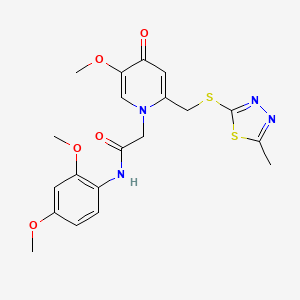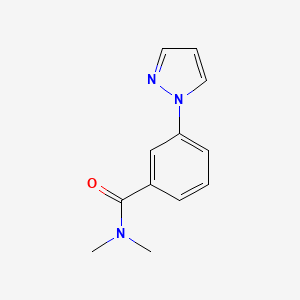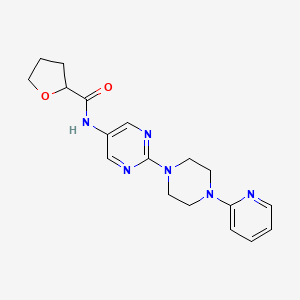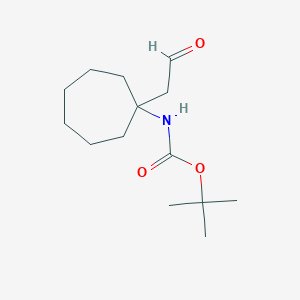![molecular formula C21H29N3O5 B2595142 N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-morpholinoethyl)-N2-cyclohexyloxalamide CAS No. 896350-69-9](/img/structure/B2595142.png)
N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-morpholinoethyl)-N2-cyclohexyloxalamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
科学的研究の応用
Chemotherapeutic Potential
Studies have shown that compounds similar to N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-morpholinoethyl)-N2-cyclohexyloxalamide exhibit potential as anti-cancer agents. For instance, derivatives containing heterocyclic, alicyclic, or aromatic moieties have demonstrated cytotoxicity against cancer cell lines such as HeLa. These derivatives, including (E)-acetophenone O-2-morpholinoethyl oxime, have been identified for their specific toxicity against different cancer cells and are recognized for their good absorption and permeation characteristics, suggesting their relevance in chemotherapy (Kosmalski et al., 2022).
Neuroreceptor Interaction
Research indicates that compounds structurally related to this compound can interact with neuroreceptors. For instance, studies on dopaminergic tetrahydroisoquinolines, substituted in the C ring with similar morpholino groups, have shown affinity for D2 dopamine receptors. These findings highlight the potential application of such compounds in neurological studies or therapies (Andreu et al., 2002).
Regulation of Intracellular Ca2+ Concentration
Compounds like 2-(4-morpholino)ethyl-1-phenylcyclohexane-1-carboxylate hydrochloride, similar in structure to this compound, have shown to modulate Ca2+ signaling in cells. This highlights their potential application in the study of calcium signaling pathways, which are crucial in various cellular processes (Hayashi, Maurice, & Su, 2000).
Development of New Anticancer Drugs
The structural optimization and analysis of compounds akin to this compound have led to the discovery of new anticancer drugs. For example, the study of 2-(N-cyclicamino)chromone derivatives has provided insights into designing novel anticancer drugs based on their tumor-specificity and cytotoxicity against human oral squamous cell carcinoma cell lines (Shi et al., 2018).
Radioactive Labeling for Medical Imaging
Compounds like 4-iodo-N-(2-morpholinoethyl)benzamide, structurally related to this compound, have been used in radioactive labeling for medical imaging. This application is significant in the field of nuclear medicine and biology for diagnostic purposes (Tsopelas, 1999).
作用機序
Target of Action
The primary target of the compound N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-morpholinoethyl)-N2-cyclohexyloxalamide is microtubules and their component protein, tubulin . Tubulin is a leading target for anticancer agents .
Mode of Action
This compound interacts with its targets, the microtubules, by modulating their assembly. This modulation is achieved through the suppression of tubulin polymerization or stabilization of microtubule structure . This interaction causes mitotic blockade and cell apoptosis .
Biochemical Pathways
The compound this compound affects the biochemical pathways related to cell cycle progression and apoptosis. It causes cell cycle arrest at the S phase and induces apoptosis in cancer cells .
Pharmacokinetics
The compound obeys lipinski’s rule of five, suggesting good bioavailability .
Result of Action
The molecular and cellular effects of this compound’s action include cell cycle arrest at the S phase and the induction of apoptosis in cancer cells . These effects contribute to its anticancer activity.
生化学分析
Biochemical Properties
The compound interacts with various enzymes and proteins, influencing biochemical reactions. For instance, benzodioxol derivatives have been found to inhibit cyclooxygenase (COX), an enzyme involved in the biosynthesis of prostaglandins . The compound’s interaction with COX enzymes suggests its potential role in modulating inflammatory responses .
Cellular Effects
N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-morpholinoethyl)-N2-cyclohexyloxalamide has shown effects on various types of cells. It has been found to exhibit cytotoxic activity against the HeLa cervical cancer cell line . Furthermore, it has shown antidiabetic potential, reducing blood glucose levels in a streptozotocin-induced diabetic mice model .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules and changes in gene expression. For instance, it has been found to cause cell cycle arrest at the S phase and induce apoptosis in CCRF-CEM cancer cells .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. For instance, in vivo experiments have shown that five doses of a benzodioxol carboxamide derivative substantially reduced mice blood glucose levels .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. For instance, in a streptozotocin-induced diabetic mice model, five doses of a benzodioxol carboxamide derivative substantially reduced blood glucose levels .
Metabolic Pathways
Its interaction with COX enzymes suggests its involvement in the prostaglandin biosynthesis pathway .
特性
IUPAC Name |
N-[2-(1,3-benzodioxol-5-yl)-2-morpholin-4-ylethyl]-N'-cyclohexyloxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29N3O5/c25-20(21(26)23-16-4-2-1-3-5-16)22-13-17(24-8-10-27-11-9-24)15-6-7-18-19(12-15)29-14-28-18/h6-7,12,16-17H,1-5,8-11,13-14H2,(H,22,25)(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMQPKXNVHLMZQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)C(=O)NCC(C2=CC3=C(C=C2)OCO3)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-[(4-Methyl-3-prop-2-enyl-1,3-thiazol-3-ium-2-yl)amino]benzoic acid;bromide](/img/no-structure.png)
![3-((3-(2-chlorobenzyl)-7-oxo-3,7-dihydro-6H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl)methyl)benzonitrile](/img/structure/B2595062.png)
![ethyl 4-{[(3-chloro-4-fluorophenyl)carbamoyl]methoxy}-2-phenylquinoline-6-carboxylate](/img/structure/B2595063.png)
![(E)-4-(Dimethylamino)-N-[[4-(imidazol-1-ylmethyl)phenyl]methyl]but-2-enamide](/img/structure/B2595064.png)
![N-methyl-N-[1-(pyridin-2-yl)azetidin-3-yl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B2595065.png)


![3-[(3-Methylpyridin-2-yl)oxy]piperidin-2-one](/img/structure/B2595072.png)
![N-[cyano(thiophen-3-yl)methyl]-4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]benzamide](/img/structure/B2595073.png)

![2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-{11-methyl-3,10-dithia-5,12-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,11-pentaen-4-yl}acetamide](/img/structure/B2595077.png)
![N-(4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzenesulfonamide](/img/structure/B2595079.png)


